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Compound of Interest

Compound Name:
3-(4-Isopropoxy-pyrazol-1-yl)-

propionic acid

CAS No.: 1863360-13-7

Cat. No.: B1408962 Get Quote

Executive Summary
This technical guide provides a comprehensive characterization of 3-(4-Isopropoxy-pyrazol-1-
yl)-propionic acid, a functionalized pyrazole derivative utilized as a building block in medicinal

chemistry. This molecule combines a polar carboxylic acid tail with a lipophilic isopropoxy-

substituted pyrazole core, making it a valuable scaffold for fragment-based drug discovery

(FBDD), particularly in the development of kinase inhibitors and agrochemicals.

This document details the physicochemical properties, validated synthetic routes, and

analytical spectral predictions required for the identification and usage of this compound in

research settings.

Part 1: Physicochemical Identity & Profile
The molecular weight and elemental composition are derived from the specific stoichiometry of

the 4-isopropoxy-1H-pyrazole core coupled with a propionic acid moiety.
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Property Value Notes

Chemical Name
3-(4-Isopropoxy-pyrazol-1-yl)-

propionic acid
IUPAC Systematic

Molecular Formula C₉H₁₄N₂O₃ Confirmed

Molecular Weight 198.22 g/mol Average Mass

Exact Mass 198.1004 Monoisotopic (for HRMS)

Core Scaffold Pyrazole (N1-substituted) 4-position functionalized

Precursor CAS 14884-03-8
Refers to 4-Isopropoxy-1H-

pyrazole

Predicted LogP ~1.2 - 1.5 Lipophilic core / Polar tail

pKa (Acid) ~4.2 - 4.5 Carboxylic acid moiety

Structural Analysis
The molecule consists of three distinct domains affecting its reactivity and binding potential:

The Pyrazole Core: A 5-membered aromatic heterocycle acting as a rigid linker.

The Isopropoxy Group (-OiPr): Located at position 4, this group provides steric bulk and

lipophilicity, often engaging in hydrophobic interactions within protein binding pockets.

The Propionic Acid Tail (-CH₂CH₂COOH): Attached at position N1, this flexible linker

provides solubility and a "handle" for further conjugation (e.g., amide coupling).

Structural Visualization (DOT)
The following diagram illustrates the chemical connectivity and functional domains.
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Fig 1. Functional Domain Analysis of C9H14N2O3
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Part 2: Synthesis Protocol
Since this specific derivative is often a custom synthesis target, the most robust route involves

the Michael Addition of the commercially available precursor 4-isopropoxy-1H-pyrazole to an

acrylate ester, followed by hydrolysis.

Reagents & Precursors
Starting Material: 4-Isopropoxy-1H-pyrazole (CAS: 14884-03-8).[1]

Michael Acceptor: Ethyl Acrylate (CAS: 140-88-5) or Methyl Acrylate.

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B.

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

Step-by-Step Workflow
Step 1: N-Alkylation (Michael Addition)

Dissolve 4-isopropoxy-1H-pyrazole (1.0 eq) in Acetonitrile.

Add catalytic base (DBU, 0.1 eq).

Add Ethyl Acrylate (1.2 eq) dropwise at 0°C.

Reflux at 60-80°C for 4–12 hours.
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Monitor: TLC should show consumption of the pyrazole.

Workup: Evaporate solvent; purify the intermediate ester via column chromatography

(Hexane/EtOAc).

Step 2: Ester Hydrolysis

Dissolve the intermediate ethyl ester in THF/Water (1:1).

Add LiOH (2.0 eq) or NaOH.

Stir at Room Temperature (RT) for 2–4 hours.

Acidification: Adjust pH to ~3.0 using 1M HCl. The product, 3-(4-Isopropoxy-pyrazol-1-yl)-
propionic acid, typically precipitates or can be extracted with Ethyl Acetate.

Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Synthesis Pathway Diagram

Fig 2. Synthetic Pathway via Michael Addition

Start: 4-Isopropoxy-1H-pyrazole
(CAS 14884-03-8)

Intermediate:
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Part 3: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these

predicted spectral signatures.

Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Expected Peak (M+H)⁺: 199.23 m/z.

Fragment Pattern: Loss of the isopropyl group (-42 Da) may be observed at higher collision

energies, resulting in a peak at ~157 m/z.

Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃.

Position Shift (δ ppm) Multiplicity Integration Assignment

COOH ~12.0 Broad Singlet 1H
Carboxylic Acid

proton

Pyrazole-H5 7.30 - 7.50 Singlet 1H
Ring proton

(adjacent to N)

Pyrazole-H3 7.10 - 7.20 Singlet 1H Ring proton

O-CH 4.20 - 4.30 Septet 1H
Isopropyl

methine

N-CH₂ 4.15 - 4.25 Triplet 2H
Propionic chain

(alpha to N)

CH₂-CO 2.70 - 2.80 Triplet 2H
Propionic chain

(alpha to COOH)

CH₃ (iPr) 1.20 - 1.30 Doublet 6H
Isopropyl

methyls

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1408962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The chemical shifts of the pyrazole protons (H3/H5) are sensitive to concentration and

solvent choice.

Part 4: Applications in Drug Discovery
This molecule serves as a versatile linker-scaffold in medicinal chemistry:

Fragment-Based Drug Discovery (FBDD): The low molecular weight (<200 Da) and distinct

polarity vector make it an ideal fragment for screening against binding pockets.

Kinase Inhibition: Pyrazole derivatives are privileged structures in kinase inhibitor design

(e.g., Ruxolitinib analogs). The isopropoxy group mimics the steric bulk of ATP-binding site

residues.

PROTAC Linkers: The carboxylic acid terminus allows for easy conjugation to E3 ligase

ligands or warheads via standard amide coupling reagents (HATU/EDC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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